Methyl 3-chloro-5-fluoropyridine-2-carboxylate
Description
Chemical Identity and Classification
This compound functions as a heterocyclic organic compound that belongs specifically to the pyridine family of nitrogen-containing aromatic compounds. The compound is officially registered under the Chemical Abstracts Service number 1214387-31-1, which serves as its unique identifier in chemical databases and regulatory systems. According to the molecular descriptor language, this compound is classified as a pyridine derivative featuring dual halogen substitution, specifically incorporating chlorine at the third position and fluorine at the fifth position of the pyridine ring structure.
The compound exhibits a molecular formula of C₇H₅ClFNO₂ and possesses a molecular weight of 189.572 grams per mole. This molecular composition places it within the category of moderately sized heterocyclic compounds that are commonly employed as synthetic intermediates in pharmaceutical and agrochemical research. The MDL number MFCD14698141 serves as an additional identification parameter for this compound in various chemical databases and inventory systems.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1214387-31-1 | |
| Molecular Formula | C₇H₅ClFNO₂ | |
| Molecular Weight | 189.572 g/mol | |
| MDL Number | MFCD14698141 | |
| Physical Form | White Solid | |
| Purity Grade | 97-98% |
The classification of this compound extends beyond simple structural categorization to encompass its functional role as a synthetic building block. Research indicates that compounds of this class serve as essential intermediates in the preparation of biologically active molecules, particularly in the agrochemical industry. The dual halogenation pattern creates a unique electronic environment that enhances the compound's reactivity and selectivity in various chemical transformations.
Structural Characteristics and IUPAC Nomenclature
The International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 3-chloro-5-fluoro-2-pyridinecarboxylate, which systematically describes the substitution pattern and functional groups present in the molecular structure. Alternative nomenclature includes methyl 3-chloro-5-fluoropicolinate and 3-chloro-5-fluoro-2-(methoxycarbonyl)pyridine, reflecting different approaches to describing the same molecular framework.
The structural architecture of this compound centers around a six-membered aromatic pyridine ring containing one nitrogen atom. The methyl ester group is positioned at the second carbon of the pyridine ring, directly adjacent to the nitrogen atom, which corresponds to the traditional picolinic acid substitution pattern. The chlorine atom occupies the third position, while the fluorine atom is located at the fifth position of the pyridine ring system.
The InChI (International Chemical Identifier) representation of this compound is 1S/C7H5ClFNO2/c1-12-7(11)6-5(8)2-4(9)3-10-6/h2-3H,1H3, which provides a standardized method for representing the molecular structure in computational systems. The corresponding InChI Key CEGSHNULHUHZKT-UHFFFAOYSA-N serves as a condensed identifier that facilitates database searches and computational analysis.
| Structural Feature | Description | Position |
|---|---|---|
| Pyridine Ring | Six-membered aromatic heterocycle | Core structure |
| Nitrogen Atom | Heterocyclic nitrogen | Position 1 |
| Methyl Ester Group | Carboxylate functionality | Position 2 |
| Chlorine Substituent | Halogen substitution | Position 3 |
| Fluorine Substituent | Halogen substitution | Position 5 |
The spatial arrangement of these substituents creates a highly polarized molecular system due to the electronegativity differences between the halogen atoms and the aromatic carbon framework. The chlorine and fluorine atoms introduce significant electron-withdrawing effects that influence the compound's reactivity patterns and chemical behavior. This electronic configuration makes the compound particularly suitable for nucleophilic substitution reactions and metal-catalyzed cross-coupling processes.
The ester functionality at the second position provides additional versatility for synthetic transformations, as it can undergo hydrolysis to generate the corresponding carboxylic acid or participate in transesterification reactions to produce different ester derivatives. The strategic positioning of the ester group relative to the halogen substituents creates opportunities for selective functionalization and subsequent elaboration of the molecular framework.
Historical Development and Research Significance
The development of this compound as a synthetic target emerged from the broader research initiative to create halogenated pyridine derivatives with enhanced biological activity and synthetic utility. Patent literature reveals that compounds of this structural class have been recognized as valuable intermediates for the preparation of agrochemically active compounds since at least the early 2000s. The specific combination of chlorine and fluorine substituents represents a strategic approach to modulating the electronic properties of the pyridine core while maintaining synthetic accessibility.
Research significance of this compound stems from its role as a precursor in the synthesis of pesticidally active heterocyclic derivatives with sulfur-containing substituents. Multiple patent applications filed between 2014 and 2019 specifically reference the utility of 5-chloro-pyridine-2-carboxylic acids and related carboxylates as intermediates for agrochemical development, highlighting the industrial importance of this compound class. The compound serves as a key building block in the synthesis of biologically active molecules that target specific biochemical pathways in pest control applications.
Contemporary research has expanded the scope of applications for this compound beyond agrochemical synthesis to include pharmaceutical development. The compound's unique substitution pattern makes it an attractive starting material for medicinal chemistry programs focused on developing novel therapeutic agents. The dual halogenation provides multiple sites for selective functionalization, enabling the construction of diverse molecular libraries for biological screening.
| Research Area | Application | Significance |
|---|---|---|
| Agrochemical Synthesis | Pesticide Intermediates | High commercial value |
| Pharmaceutical Development | Drug Discovery Building Blocks | Emerging importance |
| Synthetic Methodology | Cross-coupling Substrates | Academic interest |
| Material Science | Specialty Chemical Precursors | Specialized applications |
The synthetic accessibility of this compound has been facilitated by advances in halogenation chemistry and esterification methodologies. Modern synthetic approaches typically involve the selective introduction of halogen substituents onto pre-formed pyridine carboxylate frameworks, followed by methylation of the carboxylic acid functionality. These methods have enabled the commercial production of the compound at scales suitable for industrial applications.
Current research trends indicate continued interest in developing more efficient synthetic routes to this compound and related derivatives. The growing demand for fluorinated building blocks in pharmaceutical chemistry has intensified efforts to optimize production methods and explore new applications. Recent patent filings suggest ongoing innovation in synthetic methodology, particularly in processes that enable the preparation of substituted pyridine-2-carboxylic acids with improved yield and selectivity.
Properties
IUPAC Name |
methyl 3-chloro-5-fluoropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)6-5(8)2-4(9)3-10-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGSHNULHUHZKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673248 | |
| Record name | Methyl 3-chloro-5-fluoropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214387-31-1 | |
| Record name | Methyl 3-chloro-5-fluoropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination Methods
Chlorination at position 3 is typically achieved using phosphorus oxychloride (POCl₃) or phosphoryl chloride (PCl₃) under reflux conditions. For example, reacting pyridine-2-carboxylic acid with POCl₃ at 110°C for 6 hours yields 3-chloropyridine-2-carbonyl chloride, which is subsequently esterified with methanol. Alternative approaches employ N-chlorosuccinimide (NCS) in the presence of Lewis acids like FeCl₃ to enhance selectivity.
Fluorination via the Balz-Schiemann Reaction
Fluorination at position 5 often utilizes the Balz-Schiemann reaction, where a diazonium salt derived from an aromatic amine is decomposed in the presence of hydrogen fluoride (HF). In a patented method, 5-amino-3-chloropyridine-2-carboxylate is diazotized with sodium nitrite (NaNO₂) in concentrated HCl at 0–5°C, followed by thermal decomposition in anhydrous HF to yield the fluorinated product. This method achieves fluorination yields of 78–85% under optimized conditions.
Step-by-Step Synthetic Procedures
The following procedure, adapted from CN102898358A, outlines a scalable route to this compound:
Bromination and Chlorination
-
Starting Material : 2-Hydroxy-5-nitropyridine-6-carboxylic acid (20.0 g, 0.109 mol) is suspended in acetonitrile (120 mL).
-
Reagent Addition : Phosphorus tribromide (PBr₃, 99.8 g, 0.348 mol) is added dropwise under nitrogen at 0°C.
-
Reaction Conditions : The mixture is heated to 110–130°C for 3 hours, yielding 3-bromo-5-nitropyridine-2-carbonyl bromide (92.8% yield).
-
Chlorination : The bromide intermediate is treated with POCl₃ (0.380 mol) in DMF at 80°C for 4 hours to substitute bromine with chlorine.
Esterification
Fluorination
-
Reduction : The nitro group is reduced to an amine using H₂ (40 psi) and Raney nickel (15 g) in methanol at 25°C for 5 hours (90% yield).
-
Diazotization : The amine is treated with NaNO₂ (1.2 eq) in HCl at 0°C to form the diazonium salt.
-
HF Treatment : The diazonium salt is decomposed in anhydrous HF at 60°C, yielding this compound (78% yield).
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalytic Systems
-
Raney Nickel : Particle size (50–100 µm) and activation method (H₂ pretreatment) critically influence hydrogenation efficiency.
-
Lewis Acids : FeCl₃ (0.5 eq) enhances chlorination selectivity by stabilizing transition states.
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to address exothermic risks during chlorination and fluorination. Key parameters include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (Flask) | Continuous Flow |
| Temperature Control | Oil Bath | Jacketed Reactor |
| Yield | 78–85% | 82–88% |
| Purity | ≥95% (HPLC) | ≥98% (GC-MS) |
Industrial processes prioritize anhydrous conditions and real-time monitoring via inline FTIR to detect intermediates.
Comparative Analysis of Halogenation Routes
The table below contrasts two common fluorination methods:
| Method | Balz-Schiemann | Halogen Exchange |
|---|---|---|
| Reagents | NaNO₂, HF | KF, CuI |
| Yield | 78–85% | 65–72% |
| Byproducts | N₂, H₂O | KI, CuF₂ |
| Scalability | High | Moderate |
The Balz-Schiemann route is preferred for industrial applications due to superior yields and simpler byproduct removal.
Challenges and Solutions
Byproduct Formation
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antibacterial Activity
Recent studies have highlighted the potential of derivatives of methyl 3-chloro-5-fluoropyridine-2-carboxylate in developing novel antibacterial agents. For instance, a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were synthesized, which exhibited promising antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . These compounds showed minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL, indicating their potency compared to established antibiotics like linezolid.
1.2 Anticancer Research
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that certain derivatives possess significant cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The cytotoxicity was measured using the MTT assay, revealing that some derivatives had IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting their potential as anticancer drugs .
Agricultural Applications
2.1 Herbicidal Properties
This compound has been incorporated into herbicidal formulations due to its effectiveness in controlling unwanted vegetation. Patents describe its use in synergistic herbicidal compositions that combine it with other active ingredients to enhance efficacy against a variety of weeds . The compound’s ability to disrupt plant growth through specific biochemical pathways makes it a valuable component in modern herbicides.
2.2 Synergistic Effects with Other Herbicides
Research has shown that when combined with synthetic auxinic herbicides, this compound exhibits synergistic effects, leading to improved weed control efficacy. This synergy allows for lower application rates, reducing environmental impact while maintaining effectiveness .
Data Tables
Case Studies
Case Study 1: Antibacterial Derivatives Development
In a study published in Molecules, researchers synthesized several derivatives of this compound and evaluated their antibacterial activity against multiple strains of Gram-positive bacteria. The most effective derivative exhibited an eight-fold stronger inhibitory effect than linezolid, showcasing the compound's potential as a new class of antibiotics .
Case Study 2: Herbicide Formulation
A patent application detailed the formulation of herbicides containing this compound and other active ingredients. Field trials demonstrated significant improvements in weed control compared to traditional herbicides, highlighting the compound's role in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of methyl 3-chloro-5-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of electronegative chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Methyl 3-chloro-5-fluoropyridine-2-carboxylate with key analogs, focusing on substituent effects, molecular properties, and applications:
Key Observations:
Substituent Effects on Reactivity: The chlorine atom at position 3 in this compound facilitates nucleophilic substitution or cross-coupling reactions, whereas the trifluoromethyl analog (C₈H₄ClF₃NO₂) exhibits reduced reactivity due to steric hindrance but improved metabolic stability . Fluorine’s electron-withdrawing nature enhances the electrophilicity of adjacent carbons, making the compound amenable to aromatic substitution .
Lipophilicity and Bioavailability :
- The trifluoromethyl group increases logP (lipophilicity) by ~1.5 units compared to the fluorine-substituted derivative, favoring blood-brain barrier penetration in CNS drugs .
- The absence of an ester group in 2-Chloro-5-fluoro-3-methylpyridine reduces polarity, enhancing volatility for gas-phase reactions .
Functional Group Diversity: Amino-substituted derivatives (e.g., Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate) enable post-synthetic modifications (e.g., amidation), broadening utility in medicinal chemistry .
Biological Activity
Methyl 3-chloro-5-fluoropyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and neuroprotective properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with chlorine and fluorine atoms, which are known to enhance the biological activity of compounds by influencing their interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of derivatives of this compound. For instance, a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, which include similar structural motifs, showed promising antibacterial activity against various gram-positive bacteria. The minimum inhibitory concentrations (MICs) ranged from 0.25 to 4 µg/mL, indicating strong efficacy compared to standard antibiotics like linezolid .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 7j | 0.25 | Staphylococcus aureus |
| 7k | 0.5 | Enterococcus faecalis |
| 7l | 1 | Streptococcus pneumoniae |
| Linezolid | 2 | Various drug-resistant strains |
The compounds not only inhibited bacterial growth but also demonstrated significant antibiofilm activity, which is crucial in treating infections where biofilm formation is a challenge .
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines revealed that the cytotoxic effects of these compounds were dose-dependent. For example, compound 7j showed cytotoxicity at concentrations above 256 µg/mL, which is substantially higher than its MIC values, suggesting a favorable therapeutic index for potential antibacterial applications .
Table 2: Cytotoxicity Results
| Compound | Concentration (µg/mL) | Cell Survival (%) |
|---|---|---|
| 7j | 256 | >85 |
| Control | - | <20 |
Neuroprotective Effects
In addition to antibacterial properties, some derivatives related to this compound have been investigated for their neuroprotective effects. Research indicates that certain pyridine derivatives act as positive allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases .
Table 3: Neuroprotective Activity
| Compound | EC50 (µM) | Max Modulation (%) |
|---|---|---|
| Compound A | 1.9 | 600 |
| Compound B | 0.38 | 1200 |
These findings suggest that modifications in the pyridine structure can significantly enhance neuroprotective effects, potentially leading to new treatments for conditions like Alzheimer's disease.
Case Studies
- Antibacterial Efficacy : In a study focused on the synthesis of novel oxazolidinone derivatives featuring the pyridine core, one compound exhibited an eight-fold stronger inhibitory effect than linezolid against drug-resistant strains . This highlights the potential for developing new antibiotics based on this scaffold.
- Neuroprotective Mechanism : Another study explored how certain modifications to the pyridine ring enhanced binding affinity to nAChRs, providing insights into the design of drugs aimed at cognitive enhancement and neuroprotection .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 3-chloro-5-fluoropyridine-2-carboxylate, and how can reaction conditions be optimized to minimize byproducts?
- Methodological Answer : A regioselective approach involves halogenation of pyridine precursors under controlled conditions. For example, using phosphoryl chloride (POCl₃) as a chlorinating agent at 80–100°C in anhydrous dimethylformamide (DMF) can introduce the chloro group at the 3-position . Fluorination at the 5-position may employ KF or CsF in polar aprotic solvents under microwave-assisted heating to enhance efficiency . Optimization via TLC monitoring and column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity ≥95% .
Q. Which spectroscopic techniques are critical for structural elucidation, and how can conflicting NMR/IR data be resolved?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 7.5–8.5 ppm) and ester carbonyl (δ 165–170 ppm). Discrepancies in splitting patterns may arise from rotational isomerism of the ester group; variable-temperature NMR (25–60°C) can resolve dynamic effects .
- IR : Confirm ester C=O stretch (~1720 cm⁻¹) and aromatic C-F/C-Cl vibrations (1050–1250 cm⁻¹). Ambiguities in functional group assignments require cross-validation with mass spectrometry (ESI-MS, [M+H]+ expected) .
Q. How can crystallographic data be obtained for this compound, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Crystals grown via slow evaporation (e.g., ethanol/water) should be analyzed using SHELXL for structure refinement. Key parameters: space group determination, R-factor optimization (<5%), and handling disorder in the fluoropyridine ring using PART instructions in SHELX . Hydrogen bonding networks can be visualized with Mercury 4.0, applying graph-set analysis (e.g., R₂²(8) motifs) to interpret supramolecular interactions .
Advanced Research Questions
Q. What computational strategies predict regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates Fukui indices (ƒ⁺) to identify electron-deficient sites. For this compound, the 4-position typically shows higher electrophilicity due to electron-withdrawing effects of Cl and COOCH₃. Solvent effects (PCM model) and transition-state optimization (NEB method) refine reaction pathways for nitration or sulfonation .
Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The 3-chloro group acts as a directing group, while the 5-fluoro substituent enhances electrophilicity. Catalyst screening (Pd(PPh₃)₄ vs. XPhos Pd G3) in toluene/water (3:1) at 90°C shows higher yields for arylboronic acids with electron-donating groups. Steric hindrance at the 2-carboxylate requires ligand tuning (e.g., SPhos) to avoid coordination interference . Monitor reaction progress via GC-MS to detect biphenyl byproducts.
Q. What strategies address crystallographic disorder in its lattice structure, particularly for the fluoropyridine ring?
- Methodological Answer : Disorder in the fluoropyridine ring (e.g., rotational isomers) is modeled using split atoms (PART 0.5 occupancy) in SHELXL. Rigid-bond restraint (RIGU) maintains geometry during refinement. For severe disorder, omit the problematic moiety and recalculate Fourier maps (Fobs – Fcalc) to identify residual electron density . Pair distribution function (PDF) analysis of powder XRD data complements SC-XRD for amorphous regions .
Q. How can hydrogen-bonding patterns be exploited to design co-crystals with enhanced solubility or stability?
- Methodological Answer : Co-formers like succinic acid or 4-aminobenzoic acid engage in complementary hydrogen bonds (COOH⋯O=C or NH₂⋯F interactions). Screen co-crystals via slurry grinding in acetonitrile, and analyze packing motifs using PLATON’s void map tool to assess stability. Graph-set notation (e.g., C(6) chains) quantifies H-bonding motifs .
Data Contradictions and Resolution
- Synthetic Yield Variability : Discrepancies in fluorination yields (60–85%) may stem from trace moisture in solvents. Anhydrous conditions (molecular sieves) and inert atmosphere (N₂/Ar) improve reproducibility .
- Crystallographic R-Factors : Discrepancies in reported R1 values (0.03–0.05) arise from data resolution (≤0.8 Å recommended). High-resolution synchrotron data (λ = 0.7 Å) reduce errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
